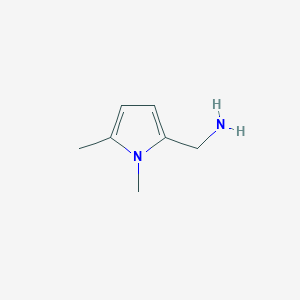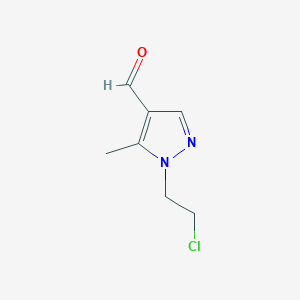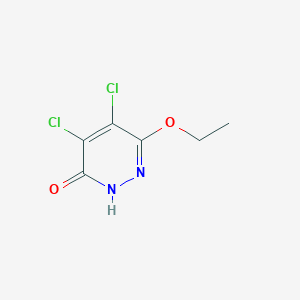
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone, also known as DCPE, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and induce apoptosis. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can reduce tumor growth and inflammation in animal models.
Advantages And Limitations For Lab Experiments
One advantage of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in high purity. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone. One direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is the exploration of its potential applications in other fields, such as material science and environmental remediation. Additionally, the development of more water-soluble derivatives of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone could expand its potential applications in medicine and other fields.
Synthesis Methods
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4,5-dichloro-6-hydroxy-3(2H)-pyridazinone with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone in high purity.
Scientific Research Applications
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In material science, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
4,5-dichloro-3-ethoxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOUIPCRBFXZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=O)C(=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


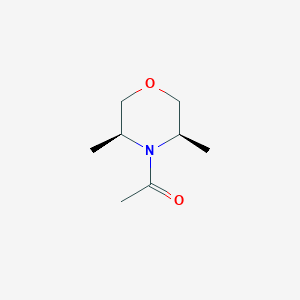
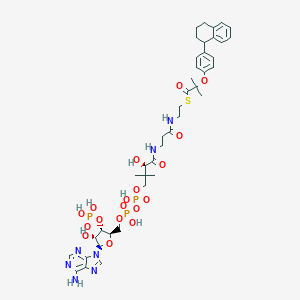


![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)

![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)

